S-Propyl 3-oxobutanethioate S-Propyl 3-oxobutanethioate
Brand Name: Vulcanchem
CAS No.: 15780-61-7
VCID: VC21054658
InChI: InChI=1S/C7H12O2S/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3
SMILES: CCCSC(=O)CC(=O)C
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol

S-Propyl 3-oxobutanethioate

CAS No.: 15780-61-7

Cat. No.: VC21054658

Molecular Formula: C7H12O2S

Molecular Weight: 160.24 g/mol

* For research use only. Not for human or veterinary use.

S-Propyl 3-oxobutanethioate - 15780-61-7

Specification

CAS No. 15780-61-7
Molecular Formula C7H12O2S
Molecular Weight 160.24 g/mol
IUPAC Name S-propyl 3-oxobutanethioate
Standard InChI InChI=1S/C7H12O2S/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3
Standard InChI Key QAPNPWKUMFCJPN-UHFFFAOYSA-N
SMILES CCCSC(=O)CC(=O)C
Canonical SMILES CCCSC(=O)CC(=O)C

Introduction

Chemical Structure and Properties

S-Propyl 3-oxobutanethioate is a thioester derivative of 3-oxobutanoic acid (acetoacetic acid) where the oxygen in the ester linkage is replaced by sulfur. The compound features a β-keto thioester functional group, making it structurally similar to but chemically distinct from its oxygen-containing counterpart, propyl 3-oxobutanoate.

Basic Chemical Information

PropertyValue
Molecular FormulaC₇H₁₂O₂S
Molecular Weight160.23 g/mol
Chemical StructureCH₃COCH₂C(O)SCH₂CH₂CH₃
IUPAC NameS-propyl 3-oxobutanethioate
Functional Groupβ-keto thioester

Physical Properties

S-Propyl 3-oxobutanethioate likely exhibits physical properties comparable to related thioesters such as S-propyl thioacetate, but with the additional influence of the β-keto group. Based on structural similarities to both thioesters and β-keto esters, we can infer certain properties:

PropertyExpected ValueBasis of Estimation
Physical State (25°C)LiquidComparison with S-propyl thioacetate
Boiling Point~140-150°CExtrapolated from S-propyl thioacetate (137-139°C)
OdorDistinct sulfurous noteCharacteristic of thioesters
SolubilityLimited water solubility; soluble in organic solventsCommon for thioesters

Synthesis Methods

From Acetoacetic Acid Derivatives

The synthesis of S-Propyl 3-oxobutanethioate would likely follow pathways similar to those used for other thioesters, with modifications to accommodate the β-keto functionality:

  • Direct Thioesterification: Reaction of 3-oxobutanoic acid with propanethiol in the presence of dehydrating agents such as DCC (dicyclohexylcarbodiimide) :

    CH₃COCH₂COOH + CH₃CH₂CH₂SH → CH₃COCH₂C(O)SCH₂CH₂CH₃ + H₂O

  • From Acid Chloride: Reaction of 3-oxobutanoyl chloride with sodium propanethiolate:

    CH₃COCH₂COCl + CH₃CH₂CH₂SNa → CH₃COCH₂C(O)SCH₂CH₂CH₃ + NaCl

From Diketene

By analogy with the synthesis of propyl 3-oxobutanoate, which can be prepared from diketene and propanol, S-Propyl 3-oxobutanethioate might be synthesized from diketene and propanethiol :

Diketene + CH₃CH₂CH₂SH → CH₃COCH₂C(O)SCH₂CH₂CH₃

Chemical Reactivity

Hydrolysis

Like other thioesters, S-Propyl 3-oxobutanethioate would undergo hydrolysis to produce 3-oxobutanoic acid and propanethiol :

CH₃COCH₂C(O)SCH₂CH₂CH₃ + H₂O → CH₃COCH₂COOH + CH₃CH₂CH₂SH

Transthioesterification and Aminolysis

The thioester bond in S-Propyl 3-oxobutanethioate is expected to be more reactive toward nucleophiles than the corresponding oxygen ester bond in propyl 3-oxobutanoate :

  • Aminolysis: Reaction with amines to form amides:

    CH₃COCH₂C(O)SCH₂CH₂CH₃ + R-NH₂ → CH₃COCH₂C(O)NHR + CH₃CH₂CH₂SH

  • Transthioesterification: Exchange of the thiol component with another thiol:

    CH₃COCH₂C(O)SCH₂CH₂CH₃ + R-SH → CH₃COCH₂C(O)SR + CH₃CH₂CH₂SH

β-Keto Group Reactions

The β-keto functionality in S-Propyl 3-oxobutanethioate enables additional reactions:

  • Enolization: Formation of an enol tautomer

  • Condensation reactions: Potential for aldol-type reactions

  • Reductions: Selective reduction of the ketone group

Biochemical Significance

Comparison with Acyl-CoA Thioesters

S-Propyl 3-oxobutanethioate structurally resembles biochemically relevant molecules such as acetoacetyl-CoA, which plays crucial roles in metabolic pathways including ketogenesis and cholesterol biosynthesis . While simpler in structure, S-Propyl 3-oxobutanethioate may serve as a model compound for studying thioester reactivity in biological systems.

Structural Comparison with Related Compounds

Comparison with Propyl 3-Oxobutanoate

FeatureS-Propyl 3-oxobutanethioatePropyl 3-oxobutanoate
Molecular FormulaC₇H₁₂O₂SC₇H₁₂O₃
Molecular Weight160.23 g/mol144.17 g/mol
Structural DifferenceContains C-S-C thioester linkageContains C-O-C ester linkage
Expected ReactivityHigher reactivity toward nucleophilesLower reactivity toward nucleophiles
CAS NumberNot specified in sources1779-60-8

Comparison with S-Propyl Thioacetate

FeatureS-Propyl 3-oxobutanethioateS-Propyl thioacetate
Molecular FormulaC₇H₁₂O₂SC₅H₁₀OS
Molecular Weight160.23 g/mol118.19 g/mol
Structural DifferenceContains β-keto groupLacks β-keto group
CAS NumberNot specified in sources2307-10-0
Boiling Point~140-150°C (estimated)137-139°C

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